3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one
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Overview
Description
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one is a heterocyclic compound that features a 1,2,4-oxadiazole ring.
Preparation Methods
The synthesis of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of 1,2,4-oxadiazole derivatives without the need for protective groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In medicinal chemistry, 1,2,4-oxadiazole derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory activities . Additionally, these compounds have been investigated for their potential use as fluorescent dyes, sensors, and in the development of organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to possess hydrogen bond acceptor properties, which can facilitate its binding to various biological targets . This interaction can lead to the modulation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one can be compared with other similar compounds containing the 1,2,4-oxadiazole moiety. Similar compounds include 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole and 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol . These compounds share similar structural features but may exhibit different biological activities and applications.
Properties
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-3-2-4-13(11-12)16-17-14(22-18-16)5-6-15(20)19-7-9-21-10-8-19/h2-4,11H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFFFIZGDBZCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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